molecular formula C8H6FNO2 B13517013 (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid

(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid

Cat. No.: B13517013
M. Wt: 167.14 g/mol
InChI Key: HMONJMXCNUCABM-DAXSKMNVSA-N
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Description

“(2Z)-3-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid” is a fluorinated α,β-unsaturated carboxylic acid featuring a pyridinyl substituent at the β-position and a fluorine atom at the α-position. This compound belongs to a broader class of fluorinated prop-2-enoic acids, which are explored for applications in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

(Z)-3-fluoro-3-pyridin-3-ylprop-2-enoic acid

InChI

InChI=1S/C8H6FNO2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4-

InChI Key

HMONJMXCNUCABM-DAXSKMNVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/C(=O)O)/F

Canonical SMILES

C1=CC(=CN=C1)C(=CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and fluorinated reagents.

    Formation of Intermediate: The aldehyde group of pyridine-3-carboxaldehyde is converted to an enone intermediate through a condensation reaction with a fluorinated compound.

    Final Product Formation: The enone intermediate undergoes a fluorination reaction to yield (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination step, which is crucial for the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atom, which can enhance binding affinity.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency. The pyridine ring can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the binding.

Comparison with Similar Compounds

Key Observations:

  • Stereochemistry : The (2Z)-configuration promotes intramolecular hydrogen bonding between the carboxylic acid and pyridinyl groups, unlike the (2E)-isomer, which adopts a more extended conformation .

Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound cis-4-Hydroxy-cinnamic acid (2Z)-3-Fluoro-3-(1-methylpyrazol-5-yl)prop-2-enoic acid
Molecular Weight (g/mol) 197.16 (calculated) 164.16 182.14
Hydrogen Bonding COOH→Pyridine (Z) COOH→Phenyl-OH COOH→Pyrazole N
Predicted CCS (Ų) Not reported Not reported 143.2 (M+H⁺)

Notes:

  • The target compound’s fluorine atom increases its logP compared to hydroxy-substituted analogues, enhancing lipophilicity .
  • Limited experimental data exist for the target compound; predictions are based on structurally related systems .

Biological Activity

(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is C8H6FNO2C_8H_6FNO_2. The presence of a fluorine atom enhances its lipophilicity, which is crucial for biological interactions.

Structural Information

PropertyValue
Molecular FormulaC8H6FNO2
SMILESC1=CC(=CN=C1)/C=C(/C(=O)O)\F
InChIInChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4-

The biological activity of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is primarily attributed to its ability to interact with various biological macromolecules. The fluorine atom and the pyridine ring are essential for binding to enzyme active sites or receptor sites, influencing various signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Biological Activity

Research has indicated that (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid exhibits promising antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro studies have shown that this compound has significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival.

Anticancer Activity

Studies evaluating the antiproliferative effects on cancer cell lines have demonstrated that (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid can inhibit the growth of several cancer types, including breast and colon cancer. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Fluorine Chemistry, researchers synthesized a series of fluorinated compounds, including (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid. The compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Properties

Another study evaluated the antiproliferative effects of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation .

Comparison with Similar Compounds

When compared to structurally similar compounds, (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid shows enhanced biological activity due to the fluorine substitution, which increases metabolic stability and lipophilicity.

CompoundBiological Activity
(2Z)-3-chloro-3-(pyridin-3-yl)prop-2-enoic acidModerate antimicrobial activity
(2Z)-3-bromo-3-(pyridin-3-y)prop - 2 - enoic acidLow anticancer activity
(2Z)-3-fluoro - 3 - (pyridin - 3 - yl) prop - 2 - enoic acid High antimicrobial & anticancer activity

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